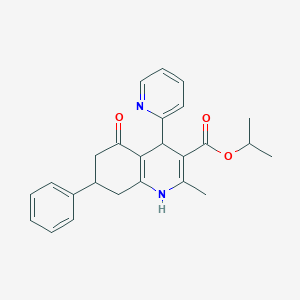

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a hexahydroquinoline core substituted with methyl, phenyl, pyridinyl, and propan-2-yl ester groups. Its structure combines a partially saturated quinoline ring system with aromatic substituents, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula |

C25H26N2O3 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

propan-2-yl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-13-18(17-9-5-4-6-10-17)14-21(28)23(20)24(22)19-11-7-8-12-26-19/h4-12,15,18,24,27H,13-14H2,1-3H3 |

InChI Key |

ZODWQFAIAWXTOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The reaction conditions may vary, but it often requires heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinoline derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, hexahydroquinoline derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds like Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are investigated for their therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The compound belongs to a family of 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, differing in ester groups and aromatic substituents. Key analogs include:

*Calculated based on molecular formulas.

Key Observations :

- Aromatic Substituents : Pyridin-2-yl (target compound) introduces hydrogen-bonding capability via the pyridine nitrogen, unlike thiophen-2-yl () or chlorophenyl (), which prioritize hydrophobic interactions .

- Ring Saturation: Hexahydroquinoline derivatives exhibit greater conformational flexibility than tetrahydro analogs (e.g., ), influencing binding pocket compatibility .

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline core adopts non-planar conformations. For example, ’s tetrahydroquinoline analog exhibits an envelope conformation due to puckering at the α-carbon of the carbonyl group . Similar puckering is expected in the target compound, influenced by steric interactions from the pyridin-2-yl substituent.

- Hydrogen Bonding: Unlike Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, which forms weak C–H⋯O interactions, the pyridin-2-yl group in the target compound may enable N–H⋯O bonds, altering crystal packing .

Physicochemical Properties

- Solubility : Propan-2-yl esters (logP ~3.5) are less water-soluble than methyl (logP ~2.8) or ethyl esters (logP ~3.0*), as predicted by molecular weight and substituent hydrophobicity .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (e.g., 92% yield, brown solid with defined m.p.) compared to electron-donating groups .

Biological Activity

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is an organic compound with a complex quinoline core structure. Its unique molecular features suggest potential biological activities that are currently under investigation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 374.4 g/mol. The structural complexity includes multiple functional groups such as carboxylate and phenyl groups, which contribute to its reactivity and potential biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O3 |

| Molecular Weight | 374.4 g/mol |

| Purity | ≥95% |

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to this compound may exhibit significant anticancer properties. Research has suggested that such compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and others .

Case Study: MCF7 Cell Line

In a study evaluating the cytotoxic effects of similar compounds on the MCF7 breast cancer cell line, notable reductions in cell viability were observed at specific concentrations. The percentage of inhibition (PI) was measured to determine effectiveness:

| Compound | Concentration (µg/mL) | PI (%) |

|---|---|---|

| Similar Compound A | 10 | 75 |

| Similar Compound B | 20 | 85 |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this class of compounds. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a broad spectrum of activity against pathogens .

The exact mechanism through which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that its activity may involve interactions with specific molecular targets within critical biological pathways. This could include binding to enzymes or receptors involved in disease processes .

Interaction Studies

Ongoing interaction studies are crucial for elucidating the compound's mechanism of action. These studies focus on binding affinity assessments with various biological targets to understand how the compound may modulate biochemical pathways relevant to disease .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes. The structure–activity relationship (SAR) studies are essential for optimizing its pharmacological properties by modifying specific functional groups to enhance efficacy and reduce toxicity .

Table 2: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Multi-step synthesis | Involves several chemical reactions to build up the complex structure |

| Modification of functional groups | Tailoring specific groups to improve biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.